NNC 63-0532
Overview
Description
NNC 63-0532, also known as methyl [8-(1-naphthylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]acetate, is a nociceptoid drug used in scientific research. The function of this receptor is still poorly understood, but it is thought to have roles in many disorders such as pain, drug addiction, development of tolerance to opioid drugs, and psychological disorders such as anxiety and depression .
Mechanism of Action
Target of Action
The primary target of the compound NNC-63-0532, also known as 8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester, is the nociceptin receptor . This receptor is also known as the ORL-1 (opiate receptor-like 1) receptor .
Mode of Action
NNC-63-0532 acts as a potent and selective agonist for the nociceptin receptor . This means that it binds to this receptor and activates it, leading to a biological response .
Biochemical Pathways
The activation of the nociceptin receptor by NNC-63-0532 can affect various biochemical pathways. The function of this receptor is still poorly understood, but it is thought to have roles in many disorders such as pain, drug addiction, development of tolerance to opioid drugs, and psychological disorders such as anxiety and depression .
Pharmacokinetics
It is known that nnc-63-0532 is centrally active following systemic administration , suggesting that it can cross the blood-brain barrier and reach its target receptors in the central nervous system.
Result of Action
The activation of the nociceptin receptor by NNC-63-0532 can lead to various molecular and cellular effects. Given the receptor’s potential roles in pain, addiction, tolerance, and psychological disorders, the effects of NNC-63-0532 could potentially include changes in pain perception, drug-seeking behavior, tolerance to opioids, and mood .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is still poorly understood, but it is thought to have roles in many disorders such as pain, drug addiction, development of tolerance to opioid drugs, and psychological disorders such as anxiety and depression .
Cellular Effects
It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it has a potent effect on the NOP receptor .
Metabolic Pathways
It is known that it interacts with the NOP receptor .
Transport and Distribution
It is known that it is centrally active following systemic administration in vivo .
Subcellular Localization
It is known that it is centrally active following systemic administration in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NNC 63-0532 involves several steps. One of the key steps is the formation of the spirocyclic structure, which is achieved through a series of cyclization reactions. The starting materials typically include a naphthalene derivative and a phenyl derivative, which are reacted under specific conditions to form the desired spirocyclic compound . The final step involves the esterification of the carboxylic acid group to form the methyl ester .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes as those used in laboratory settings, but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced techniques could help achieve this goal.
Chemical Reactions Analysis
Types of Reactions
NNC 63-0532 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .
Scientific Research Applications
NNC 63-0532 is primarily used in scientific research to study the nociceptin receptor and its role in various physiological and pathological processes. Some of the key applications include:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to NNC 63-0532 include:
Ro 64-6198: Another potent and selective agonist for the nociceptin receptor.
SCH 221510: A nociceptin receptor agonist with similar pharmacological properties.
J-113397: A selective nociceptin receptor antagonist used in research.
Uniqueness
This compound is unique in its high selectivity and potency for the nociceptin receptor compared to other similar compounds . This makes it a valuable tool for studying the specific functions of this receptor and its potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-[8-(naphthalen-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-33-25(31)19-29-20-30(24-9-3-2-4-10-24)27(26(29)32)13-15-28(16-14-27)18-21-11-12-22-7-5-6-8-23(22)17-21/h2-12,17H,13-16,18-20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEIKQVUTKGLGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CN(C2(C1=O)CCN(CC2)CC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397885 | |
Record name | NNC 63-0532 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250685-44-0 | |
Record name | NNC 63-0532 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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